molecular formula C7H10N4O B1476193 (3-Azidoazetidin-1-yl)(cyclopropyl)methanone CAS No. 2097952-19-5

(3-Azidoazetidin-1-yl)(cyclopropyl)methanone

Cat. No.: B1476193
CAS No.: 2097952-19-5
M. Wt: 166.18 g/mol
InChI Key: NUPSIINQYZFJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Azidoazetidin-1-yl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C7H10N4O and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds structurally related to "(3-Azidoazetidin-1-yl)(cyclopropyl)methanone" have been synthesized and evaluated for their anticancer and antituberculosis properties. For instance, derivates of cyclopropyl methanones have shown significant activity against both cancer cells and Mycobacterium tuberculosis, highlighting the potential of these compounds in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).

Methodological Advances

  • Research has also focused on the development of new synthesis methodologies that enhance the production of cyclopropyl-containing compounds. These methods facilitate the creation of structures with high selectivity and yield, which are crucial for generating compounds with desired biological activities (Shintani, Moriya, & Hayashi, 2011).

Drug Discovery and Development

  • Another aspect of scientific research involving cyclopropyl methanones is their incorporation into drug discovery and development processes. Studies have shown that certain cyclopropyl methanol derivatives exhibit promising antitubercular activities, suggesting their potential as new therapeutic agents against tuberculosis (Bisht et al., 2010).

Molecular Docking and Antimicrobial Activity

  • Molecular docking studies of cyclopropyl-containing compounds have identified their potential as anticancer and antimicrobial agents. This indicates the versatility of these compounds in addressing multiple health challenges, including resistant microbial strains (Katariya, Vennapu, & Shah, 2021).

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-10-9-6-3-11(4-6)7(12)5-1-2-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPSIINQYZFJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Azidoazetidin-1-yl)(cyclopropyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Azidoazetidin-1-yl)(cyclopropyl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Azidoazetidin-1-yl)(cyclopropyl)methanone
Reactant of Route 4
Reactant of Route 4
(3-Azidoazetidin-1-yl)(cyclopropyl)methanone
Reactant of Route 5
Reactant of Route 5
(3-Azidoazetidin-1-yl)(cyclopropyl)methanone
Reactant of Route 6
Reactant of Route 6
(3-Azidoazetidin-1-yl)(cyclopropyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.